Cas no 816-74-0 (Methallyl methacrylate)
Methallyl methacrylate Chemical and Physical Properties
Names and Identifiers
-
- Methallyl methacrylate
- 2-methylprop-2-enyl 2-methylprop-2-enoate
- 2-methylprop-2-en-1-yl 2-methylprop-2-enoate
- methacrylic acid methallyl ester
- Methacrylsaeure-methallylester
- 2-Propenoicacid, 2-methyl-, 2-methyl-2-propenyl ester (9CI)
- Methacrylic acid,2-methylallyl ester (7CI,8CI)
- 2-Propen-1-ol, 2-methyl-, methacrylate (7CI)
- Allyl alcohol, 2-methyl-, methacrylate (8CI)
- 2-Methyl-2-propen-1-olmethacrylate
- 2-Methyl-2-propenyl methacrylate
- 2-Methylallyl methacrylate
- NSC 24161
- NSC24161
- NSC-24161
- NS00128138
- 2-Methyl-2-propen-1-ol methacrylate
- methallylmethacrylat
- FT-0632975
- TVBLIEXOPWWREN-UHFFFAOYSA-N
- AKOS006345447
- 2-Propen-1-ol, 2-methyl-, methacrylate
- SCHEMBL587102
- 2-Methyl-2-propenyl 2-methylpropenoate
- 2-Propenoic acid, 2-methyl-, 2-methyl-2-propen-1-yl ester
- 816-74-0
- Methacrylic acid, 2-methylallyl ester
- Allyl alcohol, 2-methyl-, methacrylate
- DTXSID20282088
- 2-Propenoic acid, 2-methyl-, 2-methyl-2-propenyl ester
- 2-Propenoic acid, 2-methyl-, 2-methyl-2-propenyl ester (9CI)
- Methacrylic acid, 2-methylallyl ester (7CI, 8CI)
-
- Inchi: 1S/C8H12O2/c1-6(2)5-10-8(9)7(3)4/h1,3,5H2,2,4H3
- InChI Key: TVBLIEXOPWWREN-UHFFFAOYSA-N
- SMILES: O=C(C(C)=C)OCC(C)=C
Computed Properties
- Exact Mass: 140.08400
- Monoisotopic Mass: 140.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Boiling Point: 157-158°C
- PSA: 26.30000
- LogP: 1.68180
Methallyl methacrylate Customs Data
- HS CODE:2916140000
- Customs Data:
China Customs Code:
2916140000Overview:
2916140000. Methacrylate. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:80.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916140000. other esters of methacrylic acid. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:80.0%
Methallyl methacrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB123233-10 g |
Methallyl methacrylate, 95%; . |
816-74-0 | 95% | 10g |
€110.00 | 2022-09-01 | |
| abcr | AB123233-25 g |
Methallyl methacrylate, 95%; . |
816-74-0 | 95% | 25g |
€217.80 | 2022-09-01 |
Methallyl methacrylate Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Methallyl methacrylate
Methallyl methacrylate (CAS No. 816-74-0): Applications and Recent Advancements in Chemical Biology
Methallyl methacrylate, chemically identified by the CAS number 816-74-0, is a versatile monomer with significant applications in the field of chemical biology and material science. This compound, belonging to the methacrylate family, is renowned for its reactivity and adaptability in forming polymers and copolymers. Its unique structural properties make it a valuable tool in various research and industrial applications, particularly in the development of advanced materials and biomedical solutions.
The molecular structure of Methallyl methacrylate consists of a methacrylic acid backbone with an allyl substituent. This configuration imparts exceptional polymerization capabilities, allowing for the creation of polymers with tailored mechanical and chemical properties. The presence of the allyl group further enhances its utility in cross-linking reactions, making it indispensable in the synthesis of hydrogels, networks, and three-dimensional matrices used in tissue engineering and drug delivery systems.
In recent years, researchers have explored innovative applications of Methallyl methacrylate in the realm of biomaterials. One notable area is its use in creating biodegradable polymers that are essential for sustainable medical implants. These polymers exhibit controlled degradation rates, ensuring safe integration with biological tissues while maintaining structural integrity during critical healing phases. The adaptability of Methallyl methacrylate in forming copolymers with other biocompatible monomers has opened new avenues for developing next-generation medical devices.
Moreover, Methallyl methacrylate has found prominence in the field of photopolymerization due to its high sensitivity to UV light. This property is leveraged in 3D printing technologies, where precise control over polymerization rates and patterns is crucial. Researchers are utilizing Methallyl methacrylate-based resins to fabricate complex scaffolds for cell culture and organoid models. These advancements are pivotal in understanding cellular behaviors and testing drug efficacy in vitro, thereby accelerating the discovery pipeline for novel therapeutics.
Recent studies have also highlighted the role of Methallyl methacrylate in nanotechnology. By incorporating this monomer into polymer nanoparticles, scientists have developed efficient delivery systems for therapeutic agents. These nanoparticles can be engineered to target specific disease sites, improving treatment outcomes while minimizing side effects. The ability of Methallyl methacrylate to form stable nanoparticles with high drug loading capacities underscores its importance in nanomedicine.
The chemical reactivity of Methallyl methacrylate extends to its use as a cross-linking agent in biomolecular interactions. Researchers have employed this compound to stabilize protein-protein complexes and DNA structures, facilitating high-resolution structural studies using techniques like cryo-electron microscopy (cryo-EM). Such applications are crucial for deciphering complex biological mechanisms at the molecular level.
In conclusion, Methallyl methacrylate (CAS No. 816-74-0) remains a cornerstone compound in chemical biology due to its multifunctional properties. Its contributions to biodegradable polymers, photopolymerization technologies, nanomedicine, and biomolecular studies underscore its versatility and importance. As research continues to evolve, the innovative uses of Methallyl methacrylate are expected to expand further, driving advancements across multiple scientific disciplines.
816-74-0 (Methallyl methacrylate) Related Products
- 760-93-0(Methacrylic anhydride)
- 868-77-9(2-Hydroxyethyl methacrylate)
- 142-90-5(Lauryl Methacrylate)
- 6606-59-3(1,6-Hexanediol Dimethacrylate - stabilized with MEHQ)
- 6976-93-8(2-Methoxyethyl Methacrylate (stabilized with MEHQ))
- 10029-04-6(Ethyl 2-(hydroxymethyl)acrylate)
- 97-90-5(Ethylene dimethacrylate)
- 109-17-1(Tetraethylene glycol dimethacrylate)
- 2082-81-7(1,4-Butanediol Dimethylacrylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)